N-Benzyl-2-oxopropanamide

Description

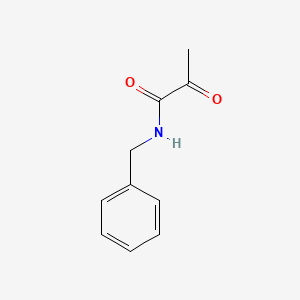

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-oxopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)10(13)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFDLAJYCKXHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68259-66-5 | |

| Record name | N-benzyl-2-oxopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl 2 Oxopropanamide and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to N-benzyl-2-oxopropanamide, typically involving the formation of the central amide bond from readily available starting materials.

Transamidation Reactions with α-Ketoamides

Transamidation has emerged as a powerful tool for the synthesis of this compound. This method involves the exchange of an amine group in an existing α-ketoamide with benzylamine (B48309). A notable approach involves the use of N-Boc activated secondary amides, which can undergo transamidation under mild, additive-free conditions. researchgate.netorganic-chemistry.org This chemoselective method is advantageous as it avoids the use of metals, oxidants, or reductants, thus tolerating a wide array of functional groups. researchgate.net

For instance, the transamidation of N-Boc α-ketoamides with benzylamine has been optimized using cesium carbonate (Cs2CO3) in dichloromethane, affording the desired this compound in high yields. rsc.org The reaction proceeds efficiently at room temperature. rsc.org Other bases have been explored, but Cs2CO3 has been identified as superior for this transformation. rsc.org The general applicability of transamidation is further highlighted by its use with various N-protected α-ketoamides, demonstrating its versatility in generating a library of α-ketoamides. researchgate.netrsc.org

| Reactants | Reagents | Solvent | Yield (%) |

| N-Boc N-phenyl α-ketoamide, Benzylamine | Cs2CO3 | Dichloromethane | 84 |

| N-Boc α-ketoamide, Benzylamine | DBU | - | Good to Excellent |

| N-tosyl α-ketoamides, Alkyl amines | - | - | Good to Excellent |

Condensation Reactions Involving Ethyl 2-Oxopropanoate and Benzylamine

The condensation of an ester, such as ethyl 2-oxopropanoate, with benzylamine represents a classical and direct approach to forming the amide bond of this compound. This reaction is a fundamental method for amide synthesis. The process typically involves heating the reactants, sometimes in the presence of a catalyst or with the removal of the alcohol byproduct to drive the reaction to completion.

This condensation strategy is also applicable to the synthesis of more complex analogues. For example, o-phenylenediamine (B120857) can be condensed with ethyl-2-oxopropanoate in methanol (B129727) to produce quinoxalin-2(1H)-one, a heterocyclic scaffold. sapub.org This intermediate can be further elaborated, showcasing the utility of this condensation reaction in building diverse molecular architectures. sapub.org

Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to create a diverse range of analogues with potentially new properties. These derivatization strategies often target the amide linkage or involve the introduction of new functional groups or ring systems.

Introduction of Heterocyclic Moieties

The this compound scaffold can be elaborated by introducing various heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space and biological activities. researchgate.netekb.egopenmedicinalchemistryjournal.com For example, 3-oxo-N,3-diphenylpropanamide derivatives, which are structurally related to this compound, have been utilized as precursors for the synthesis of pyridine, pyrazole, and thiophene (B33073) derivatives. researchgate.net

Modifications of the Amide Linkage

Modification of the amide linkage in this compound analogues can lead to compounds with altered chemical and biological properties. One approach involves the selective cleavage of the N-C(O) bond in twisted or activated amides. nih.govresearchgate.netresearchgate.net For instance, nickel-catalyzed transamidation of N-acyl lactams allows for ring-opening and subsequent amidation. researchgate.net

Another strategy involves the use of activating groups on the amide nitrogen, such as Boc or Cbz, which can facilitate subsequent transformations. researchgate.net These activating groups render the amide bond more susceptible to nucleophilic attack, enabling reactions that are otherwise difficult to achieve with unactivated amides. researchgate.netresearchgate.net

Chiral Synthesis and Enantiomeric Purity

The synthesis of enantiomerically pure this compound analogues is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Chiral synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For example, the asymmetric synthesis of N-N axially chiral compounds has been accomplished via organocatalytic atroposelective N-acylation. rsc.org In the context of related compounds, such as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, chiral purity has been achieved without the need for chiral chromatography by employing resolution techniques with chiral acids like (D)-(+)-ditoluoyl tartaric acid. google.com The evaluation of individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity predominantly resides in the (R)-stereoisomer. nih.gov This underscores the importance of controlling stereochemistry in the synthesis of such compounds. nih.govgoogle.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3. Green Chemistry Approaches in this compound Synthesis 2.4. Protecting Group Chemistry in this compound Synthesis

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Spectroscopic and Structural Elucidation of N Benzyl 2 Oxopropanamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N-benzyl amide derivatives typically displays characteristic signals corresponding to the benzyl (B1604629) and amide moieties. For instance, in the spectrum of N-benzylbenzamide, the protons of the benzyl group and the aromatic ring of the benzamide (B126) portion show distinct chemical shifts. rsc.org

Key features observed in the ¹H NMR spectra of N-benzyl amide derivatives include:

Amide Proton (N-H): A broad singlet is typically observed for the amide proton, with its chemical shift being highly dependent on the solvent and concentration. In N-benzylbenzamide, this signal appears as a broad singlet around 6.44 ppm in CDCl₃. rsc.org

Methylene (B1212753) Protons (CH₂): The two protons of the methylene group connecting the nitrogen to the phenyl ring usually appear as a doublet due to coupling with the amide proton. For N-benzylbenzamide, this is observed as a doublet at approximately 4.65 ppm. rsc.orgchemicalbook.com

Aromatic Protons: The protons on the two aromatic rings (one from the benzyl group and one from the acyl group) typically resonate in the region of 7.20 to 7.80 ppm. rsc.orgchemicalbook.com The specific splitting patterns depend on the substitution of the rings.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-benzylbenzamide rsc.org | CH₂ (benzyl) | 4.65 (d, J = 5.5 Hz) | CDCl₃ |

| NH (amide) | 6.44 (brs) | ||

| Ar-H | 7.26-7.79 (m) | ||

| N-benzyl-4-nitrobenzamide rsc.org | CH₂ (benzyl) | 4.67 (d, J = 6.0 Hz) | CDCl₃ |

| NH (amide) | 6.47 (bs) | ||

| Ar-H | 7.36 (m, 5H), 7.96 (d, 2H), 8.28 (d, 2H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N-benzyl amide derivatives, key resonances include the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Characteristic ¹³C NMR chemical shifts for N-benzyl amides include:

Carbonyl Carbon (C=O): The amide carbonyl carbon typically appears in the downfield region of the spectrum, generally between 165 and 175 ppm. For N-benzylbenzamide, this signal is at approximately 167.5 ppm. rsc.org

Methylene Carbon (CH₂): The carbon of the benzylic methylene group is found at around 44 ppm. rsc.org

Aromatic Carbons: The carbons of the aromatic rings resonate in the range of 127 to 138 ppm. rsc.org

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| N-benzylbenzamide rsc.org | C=O (amide) | 167.5 | CDCl₃ |

| CH₂ (benzyl) | 44.2 | ||

| Ar-C | 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 | ||

| N-benzyl-4-nitrobenzamide rsc.org | C=O (amide) | 165.7 | CDCl₃ |

| CH₂ (benzyl) | 44.8 | ||

| Ar-C | 124.2, 128.3, 128.5, 129.3, 137.8, 140.3, 149.9 |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

For N-benzyl amides, the IR spectrum shows characteristic absorption bands. spectroscopyonline.com The C=O stretch of the amide group is a strong band typically found between 1630 and 1680 cm⁻¹. spectroscopyonline.com The N-H stretch for a secondary amide appears as a single peak in the range of 3170 to 3370 cm⁻¹. spectroscopyonline.com Another key feature is the N-H in-plane bend, which is an intense peak found between 1515 and 1570 cm⁻¹. spectroscopyonline.com For example, derivatives like N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides show strong N-H and C=O stretching frequencies characteristic of the amide group. mdpi.com The NIST Chemistry WebBook also provides access to IR spectra for various N-benzyl amide derivatives, such as Benzamide, n-benzyl-2-(methylamino)-. nist.gov

Mass spectrometry of N-benzyl amides would be expected to show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns would likely involve cleavage of the amide bond and the benzylic C-N bond.

| Compound | Technique | Key Observations |

|---|---|---|

| N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide mdpi.com | IR (KBr, cm⁻¹) | ν(N-H): 3398, 3347 |

| ν(C=C, aromatic): 3130, 3033 | ||

| General Secondary Amides spectroscopyonline.com | IR (cm⁻¹) | N-H Stretch: 3370-3170 (single peak) |

| C=O Stretch: 1680-1630 |

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| N-benzyl-N-nicotinoyl-nicotine amide researchgate.net | Monoclinic | P2₁/c | Specific solid-state conformation with defined bond parameters. |

| (R)-N-(2-cyanophenyl)-2-(4-nitrobenzamido)-3-phenylpropanamide mdpi.com | Monoclinic | P2₁ | Both amide groups adopt the Z conformation. |

Other Advanced Spectroscopic and Analytical Techniques

The complete characterization of N-Benzyl-2-oxopropanamide and its derivatives often involves a combination of spectroscopic and analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are frequently used to assess the purity of synthesized compounds. bldpharm.com

Elemental analysis provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula of the compound. mdpi.com Furthermore, advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

The electronic properties of amides can be investigated using electronic spectroscopy, which provides insights into the electronic transitions within the molecule. nih.gov Computational methods are also increasingly used to complement experimental data, helping to predict spectroscopic properties and understand molecular conformations.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For derivatives of N-Benzyl-2-oxopropanamide, DFT calculations, particularly using the B3LYP method with a 6-311++G(2d,p) basis set, have been employed to determine optimized geometry, electronic properties, and vibrational frequencies. nih.gov

Geometrical optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. For a closely related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), DFT calculations were used to determine its three-dimensional geometry in the gas phase. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov

The optimized geometric parameters calculated by methods like B3LYP and Hartree-Fock (HF) often show good correlation with experimental data obtained from techniques like X-ray diffraction. researchgate.net While specific experimental data for this compound is not detailed in the provided sources, theoretical calculations provide a reliable prediction of its structural parameters.

Table 1: Selected Theoretical Structural Parameters for a Furo[3,4-d]pyrimidine Derivative

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C8=O10 | 1.21 |

| Bond Length | C11=O12 | 1.22 |

| Bond Length | N9-C8 | 1.41 |

| Bond Length | N9-C11 | 1.41 |

Note: Data is for the related compound DHFP as a representative example of DFT calculations on a similar structural motif. nih.gov

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. The energy gap between HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For the DHFP molecule, the calculated HOMO and LUMO energies were determined, providing insight into its potential for charge transfer within the molecule. nih.gov

Charge distribution analysis, often performed using the Natural Population Analysis (NPA) approach, reveals the partial charges on each atom. nih.gov In the DHFP compound, the highest negative charges were found on the oxygen atoms (O10 and O12), while the highest positive charges were on the adjacent carbon atoms (C8 and C11). nih.gov This distribution is crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, whereas regions of positive potential (blue) are favorable for nucleophilic attack. nih.gov For this compound and its derivatives, the MEP would show negative potential around the electronegative oxygen atoms of the oxo and amide groups, and positive potential around the amide hydrogen. nih.gov

Table 2: Frontier Orbital Energies for a Furo[3,4-d]pyrimidine Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.99 |

| LUMO | -1.88 |

| Energy Gap (ΔE) | 5.11 |

Note: Data is for the related compound DHFP. nih.gov

Molecular Dynamics Simulations and Free Energy Calculations

While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, this computational technique is essential for studying the dynamic behavior of molecules over time. MD simulations could be used to explore conformational changes, solvent effects, and the stability of ligand-protein complexes involving this compound. Free energy calculations, such as MM/PBSA or thermodynamic integration, would complement these simulations by quantifying the binding affinities of this compound to biological targets, providing a more dynamic and accurate picture than static docking alone.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been performed on derivatives of this compound to explore their potential as bioactive agents. For instance, the DHFP compound was docked with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17), a target implicated in cancer cell proliferation. nih.gov The results of such studies identify the binding mode, binding energy, and specific interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. nih.gov For DHFP, the docking study revealed a binding energy of -7.13 kcal/mol and identified key interactions within the EGFR binding pocket. nih.gov Similarly, other N-benzyl derivatives have been docked against targets like AmpC beta-lactamase and lanosterol 14 alpha-demethylase (CYP51) to investigate their potential as antimicrobial agents. researchgate.netresearchgate.net

Table 3: Molecular Docking Results for N-Benzyl Derivatives Against Various Protein Targets

| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| DHFP | EGFR Tyrosine Kinase | 1M17 | -7.13 | Met769, Lys728, Asp831 |

| N-Benzyl-2,2,2-trifluoroacetamide | Lanosterol 14 alpha-demethylase (CYP51) | Not Specified | Low Docking Energy Reported | Not Specified |

Note: Data compiled from multiple sources. nih.govresearchgate.net

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, key pharmacophoric features would include:

A hydrogen bond donor (the N-H group of the amide).

A hydrogen bond acceptor (the C=O group of the amide and the keto group).

A hydrophobic/aromatic feature (the benzyl (B1604629) group).

These features can be used to create a 3D query to screen large databases for other molecules with similar properties, guiding the design of new, potentially more potent compounds. This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Extensive literature searches did not yield specific computational chemistry or molecular modeling studies focused on the structure-activity relationships (SAR) of this compound. While computational SAR and Quantitative Structure-Activity Relationship (QSAR) studies are prevalent in drug discovery and medicinal chemistry for various classes of molecules, including some N-benzyl derivatives, no dedicated research applying these methodologies directly to this compound could be identified in the publicly available scientific literature.

Computational approaches are powerful tools for elucidating how the chemical structure of a compound influences its biological activity. These methods often involve:

Molecular Docking: Simulating the interaction of a small molecule with the binding site of a target protein to predict binding affinity and orientation.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate variations in the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

Density Functional Theory (DFT) Calculations: Investigating the electronic structure, geometry, and reactivity of molecules to understand their intrinsic properties that may relate to their biological function.

Although research exists on other N-benzyl containing compounds, the specific structural nuances of this compound mean that direct extrapolation of SAR findings from other molecular scaffolds would be scientifically unsound. The unique combination of the benzyl group, the amide linkage, and the oxopropanamide moiety would dictate its specific interactions with biological targets.

Future computational research on this compound and its analogs would be necessary to build predictive SAR models. Such studies would likely involve the synthesis of a library of derivatives with systematic modifications to different parts of the molecule, followed by biological testing and subsequent computational analysis to derive meaningful correlations between structure and activity.

Biological Activity and Mechanistic Investigations Non Clinical

Enzyme Modulation and Inhibition

Research into N-Benzyl-2-oxopropanamide and its structural analogs has uncovered significant interactions with several key enzyme systems. These activities range from the modulation of neurotransmitter transporters to the inhibition of enzymes implicated in metabolic conditions and cancer.

The excitatory amino acid transporter 2 (EAAT2) is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its modulation is a key area of research. A structural derivative of this compound, specifically (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable modulator of EAAT2. nih.gov

Bacterial collagenases are virulence factors that play a critical role in host colonization by degrading collagen, thereby facilitating the spread of infection. nih.gov These enzymes are considered important targets for the development of new anti-infective agents. nih.gov However, a review of the available scientific literature did not yield specific studies on the direct inhibition of bacterial collagenases by this compound or its close derivatives. Research on bacterial collagenase inhibitors has focused on other chemical classes, such as amino-acid hydroxamates and N-aryl mercaptoacetamides. nih.gov

Alpha-glucosidase inhibitors are compounds that interfere with enzymes responsible for breaking down carbohydrates into glucose. While direct studies on this compound are not prominent, research on related structures containing the N-benzyl group highlights their potential for alpha-glucosidase inhibition.

A study focused on a series of nineteen N-benzyl-deoxynojirimycin derivatives (NB-DNJDs) to explore their inhibitory activity against α-glucosidase. nih.gov The findings indicated that substitutions on the benzyl (B1604629) ring significantly influenced the inhibitory potency. Specifically, the presence of methoxy (B1213986) and hydroxyl groups tended to increase activity. nih.gov Two derivatives demonstrated noteworthy inhibition, with IC50 values lower than the reference drug, acarbose. nih.gov Molecular docking studies suggested that these compounds form hydrogen bonds and arene-arene interactions within the active site of the enzyme. nih.gov Another study found that the simpler compound, benzyl alcohol, acts as a non-competitive inhibitor of α-glucosidase's hydrolytic activity, with a reported Ki of 18mM. nih.gov

| Compound | Structure | IC50 Value (mM) |

|---|---|---|

| 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | N-benzyl-deoxynojirimycin derivative | 0.207 ± 0.11 |

| 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | N-benzyl-deoxynojirimycin derivative | 0.276 ± 0.13 |

| Acarbose (Reference) | Reference Drug | 0.353 ± 0.09 |

Data sourced from Molecules (2019). nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase receptor family, and its abnormal activation is linked to the progression of many cancers, making it a key therapeutic target. mdpi.com

A novel, complex derivative containing the N-benzyl-2-oxo-amide core, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was synthesized and investigated for its potential as an EGFR kinase inhibitor. nih.gov This investigation was prompted by previous findings that similar fused-ring pyrimidine (B1678525) structures exhibit EGFR tyrosine kinase inhibitory effects. nih.gov Molecular modeling and docking studies were performed on the DHFP compound to assess its interaction with the EGFR target, suggesting its potential as a drug candidate in this class. nih.gov

Antimicrobial Properties

The N-benzylamide scaffold has also been explored for its potential antimicrobial effects, with research focusing on its activity against various bacterial strains.

While direct data on this compound is limited, studies on its derivatives have shown promising antibacterial activity. In an effort to discover new antibacterial agents, a series of para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides were synthesized and evaluated. researchgate.net

These compounds demonstrated excellent antibacterial activities against the Gram-negative bacteria Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo), which are pathogenic to rice. researchgate.net The EC50 values for all synthesized compounds were significantly lower than those of the control agents, thiodiazole copper and bismerthhibol. researchgate.net One of the most potent compounds in the series was found to inhibit bacterial growth by suppressing the production of extracellular polysaccharide (EPS) and biofilm formation, as well as altering cell membrane permeability. researchgate.net Other research has noted that benzyl alcohol and its derivatives are effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, benzyl benzoate (B1203000) has shown moderate activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). ugm.ac.id

| Pathogen | Compound Series EC50 Range (mg/L) | Thiodiazole Copper EC50 (mg/L) | Bismerthhibol EC50 (mg/L) |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzicola (Xoc) | 1.2–4.0 | 95.1 | 73.8 |

| Xanthomonas oryzae pv. oryzae (Xoo) | 0.5–2.3 | 89.0 | 68.8 |

Data shows the range of activity for 25 novel N-benzyl-3-methylbuten-2-enamide derivatives against two bacterial pathogens, as reported in a 2021 study. researchgate.net

Anticancer and Cytotoxic Activities in In Vitro Cell Line Studies

The anticancer potential of this compound has not been directly reported, but research on analogous structures provides preliminary insights into possible cytotoxic activities against cancer cells.

There is no publicly available data from the National Cancer Institute's NCI-60 screen for this compound. However, a study on the novel, structurally similar compound N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has shown cytotoxic effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov The cytotoxicity was evaluated using an MTT assay after 24 and 48 hours of exposure.

The inhibitory effects of DHFP on DU145 cells were more pronounced after 48 hours of application, with 59.13% cell death observed at a concentration of 300 ppm. nih.gov For HT29 cells, the growth inhibition remained above 50% on average, with no significant difference between the 24-hour and 48-hour tests. nih.gov

Table 1: Cytotoxicity of DHFP on Human Cancer Cell Lines

| Cell Line | Compound | Exposure Time | Concentration (ppm) | % Cell Viability | % Cell Death |

|---|---|---|---|---|---|

| DU145 | DHFP | 24 h | 300 | >70% | <30% |

| DU145 | DHFP | 48 h | 300 | 40.87% | 59.13% |

| HT29 | DHFP | 24 h | Not specified | >50% | <50% |

| HT29 | DHFP | 48 h | Not specified | >50% | <50% |

Data sourced from a study on the related compound DHFP. nih.gov

Direct evidence for apoptosis induction by this compound is currently lacking. However, other molecules containing the benzyl group, such as benzyl isothiocyanate (BITC), are known to induce apoptosis in cancer cells. phcog.comnih.gov BITC has been shown to trigger apoptosis in human pancreatic cancer cells through a mitochondrial-dependent signaling pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases-9 and -3. phcog.comnih.gov This suggests a potential mechanism by which compounds with a benzyl moiety might exert their anticancer effects, though specific studies on this compound are required to confirm this.

The precise cellular pathways inhibited by this compound in cancer cells have not been elucidated. For the related compound DHFP, molecular docking studies have suggested a potential interaction with the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. nih.gov The inhibition of the EGFR signaling pathway is a common strategy in cancer therapy as it is crucial for cancer cell proliferation and growth. This finding for a structurally similar compound points to a possible, yet unconfirmed, mechanism of action for this compound.

Anticonvulsant/Antiseizure Efficacy in Animal Models

While there is no direct data on the anticonvulsant properties of this compound, extensive research has been conducted on the closely related derivative, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . This compound has demonstrated a broad-spectrum anticonvulsant profile in several key animal models of epilepsy. nih.govnih.gov

The compound AS-1 has shown potent protection in the maximal electroshock (MES), subcutaneous pentylenetetrazol (s.c. PTZ), and 6-Hz seizure models in mice. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the s.c. PTZ test is a model for myoclonic seizures. The 6-Hz test is considered a model for therapy-resistant partial seizures. nih.gov

The R-enantiomer, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) , has been identified as a particularly potent derivative, showing significant antiseizure activity across these models. sophion.comfigshare.com The anticonvulsant efficacy of AS-1 and its R-enantiomer is summarized in the tables below.

Table 2: Anticonvulsant Activity of AS-1 in Acute Seizure Models in Mice

| Test | Parameter | Value |

|---|---|---|

| Maximal Electroshock (MES) | ED₅₀ (mg/kg) | 37.1 |

| Subcutaneous PTZ (s.c. PTZ) | ED₅₀ (mg/kg) | 39.7 |

| 6-Hz Test (32 mA) | ED₅₀ (mg/kg) | 26.6 |

| 6-Hz Test (44 mA) | ED₅₀ (mg/kg) | 114.6 |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data pertains to the related compound AS-1. nih.govnih.gov

Table 3: Anticonvulsant Activity of (R)-AS-1 in Acute Seizure Models in Mice

| Test | Parameter | Value |

|---|---|---|

| Maximal Electroshock (MES) | ED₅₀ (mg/kg) | 39.5 |

| Subcutaneous PTZ (s.c. PTZ) | ED₅₀ (mg/kg) | 49.3 |

| 6-Hz Test (32 mA) | ED₅₀ (mg/kg) | 21.0 |

| 6-Hz Test (44 mA) | ED₅₀ (mg/kg) | 120.0 |

Data pertains to the related compound (R)-AS-1. sophion.comfigshare.com

The potent and broad-spectrum activity of AS-1 in these validated preclinical models suggests that the N-benzylpropanamide scaffold is a promising foundation for the development of novel anticonvulsant agents. nih.govacs.org

Chronic Epilepsy Models (e.g., PTZ-Kindling Model)

While specific studies on this compound in chronic epilepsy models are not available, research into closely related N-benzyl propanamide analogs has shown significant anticonvulsant activity. The pentylenetetrazole (PTZ)-kindling model, a standard method for inducing chronic epilepsy-like states in animals, has been used to evaluate these potential therapeutic agents.

A notable analog, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), and its enantiomer, (R)-AS-1, have demonstrated broad-spectrum antiseizure activity. In the PTZ-kindling model in mice, AS-1 was shown to delay the progression of kindling. nih.govnih.gov This suggests an antiepileptogenic effect, where the compound interferes with the development of a chronic seizure state. Studies confirmed that (R)-AS-1 also possesses potent antiseizure activity in the PTZ-kindling model. acs.org

The anticonvulsant effects of AS-1 in the PTZ-kindling model are detailed below, showing a dose-dependent delay in seizure development.

| Compound | Dose (mg/kg) | Effect on PTZ-Kindling Progression | Animal Model |

|---|---|---|---|

| AS-1 | 15 | Delayed progression of kindling | Mice |

| AS-1 | 30 | Delayed progression of kindling | Mice |

| AS-1 | 60 | Delayed progression of kindling | Mice |

Other N-Benzyl-3-[(chlorophenyl)amino] propanamide isomers have also been found to be active in the subcutaneous pentylenetetrazole (scPTZ) seizure test, indicating a potential for efficacy against generalized seizures. consensus.app These findings collectively suggest that the N-benzyl propanamide scaffold is a promising area for the development of novel antiepileptic drugs.

DNA Interaction Studies (e.g., DNA Binding and Cleavage)

Direct studies investigating the interaction of this compound with DNA have not been reported. However, research on other molecules containing the N-benzyl motif suggests potential mechanisms of interaction. For instance, compounds that fuse benzylvanillin and benzimidazole (B57391) structures, which include N-benzyl moieties, have been shown to induce cell death in leukemic cells through DNA fragmentation. researchgate.net

These compounds, designated 2XP and 3BS, were found to bind to DNA, likely through hydrophobic interactions within the minor groove, rather than through electrostatic linkages. researchgate.net The ability of these molecules to interact with and lead to the fragmentation of DNA highlights a potential, though unconfirmed, activity for related structures.

The DNA binding characteristics of these related N-benzyl compounds are summarized below.

| Compound | Binding Constant (Kb) | Proposed Binding Mode |

|---|---|---|

| 2XP | 6.86 µM/bp | Minor groove binding (hydrophobic interaction) |

| 3BS | 7.39 µM/bp | Minor groove binding (hydrophobic interaction) |

Furthermore, studies on polyamide-bipyridine conjugates demonstrate that linking DNA-binding polyamide units with a metal-chelating bipyridine moiety can create artificial nucleases capable of sequence-specific DNA cleavage. nih.gov This approach, where a DNA-binding molecule is functionalized to induce strand breaks, represents another potential, albeit engineered, mechanism for DNA interaction. nih.govnih.gov The cleavage process can occur through oxidative pathways that damage the deoxyribose sugar or nucleobases. sciepub.com While these examples involve more complex molecules, they underscore the possibility that the N-benzyl framework could be incorporated into structures designed to interact with and modify DNA.

Investigation of Off-Target Activity and Selectivity

The selectivity and potential off-target activities of this compound are not defined in the literature. However, investigations into its close structural analog, (R)-AS-1, provide some indication of a selective mechanism of action. Studies report that (R)-AS-1 did not exhibit significant off-target activity on a panel of targets associated with marketed antiseizure medications, suggesting a novel mechanism. acs.org

In vitro ADME-Tox studies on the racemic compound AS-1 further explored its selectivity profile, particularly concerning metabolic enzymes. The compound showed no significant influence on the activity of cytochrome P450 isoforms CYP3A4 and CYP2D6, which are crucial for the metabolism of many drugs. nih.gov A moderate inhibition of CYP2C9 was noted. nih.gov This profile suggests a relatively low potential for certain types of drug-drug interactions.

| Compound | Target/Enzyme | Activity/Effect | Concentration |

|---|---|---|---|

| AS-1 | CYP3A4 | No significant influence | 10 µM |

| AS-1 | CYP2D6 | No significant influence | 10 µM |

| AS-1 | CYP2C9 | Moderate inhibition | 10 µM |

Broader investigations of other N-benzyl compounds have revealed various biological activities. For example, certain N-benzylphenethylamines (NBOMe series) are known to be highly potent and selective agonists for serotonin (B10506) 5-HT2 receptors. wikipedia.org In another study, novel N-benzyl nitrone derivatives were evaluated for anti-inflammatory activity through inhibition of the soybean lipoxygenase (LOX) enzyme, with one derivative showing potent inhibition. mdpi.com These studies illustrate that the N-benzyl scaffold can be tailored to interact with a range of biological targets, and achieving selectivity is a key aspect of drug design.

Advanced Mechanistic and Reaction Pathway Studies

Exploration of Alkylidene Carbene Chemistry and C-H Insertion Reactions

Alkylidene carbenes are highly reactive intermediates that can undergo a variety of transformations, most notably carbon-hydrogen (C-H) insertion reactions. bham.ac.ukbham.ac.uk The generation of an alkylidene carbene from the ketone functionality of N-Benzyl-2-oxopropanamide or its derivatives opens up pathways for intramolecular C-H insertion, leading to the formation of five-membered ring systems. bham.ac.uk This methodology is particularly valuable for creating cyclopentene (B43876) structures with a high degree of stereospecificity. rsc.org

The general strategy involves the conversion of the ketone into a suitable precursor that can eliminate to form the alkylidene carbene. Common methods include the use of lithio(trimethylsilyl)diazomethane or the deprotonation of vinyl chlorides. rsc.org Once generated, the singlet alkylidene carbene can insert into a C-H bond at a suitable distance, typically a 1,5-C-H insertion, with retention of configuration at the insertion site. bham.ac.ukbham.ac.uk Theoretical calculations have shown that the transition state for such insertions often adopts a half-chair conformation. rsc.org

While direct experimental studies on this compound in this context are not extensively documented, the principles of alkylidene carbene chemistry suggest its potential for intramolecular C-H insertion. The presence of various C-H bonds on the N-benzyl group and the propanamide backbone offers multiple potential sites for insertion, which could be influenced by steric and electronic factors. The diastereoselectivity of such reactions can often be controlled by the substitution pattern on the substrate. sioc.ac.cn For instance, in related systems, the presence of a bulky protecting group can reverse the diastereoselectivity of the carbene insertion. sioc.ac.cn

Table 1: Potential Intramolecular C-H Insertion Products from this compound Derivatives

| Carbene Precursor | Potential Insertion Site | Resulting Ring System |

| From α-keto group | Benzylic C-H | Substituted Indolinone |

| From α-keto group | Aromatic C-H (ortho) | Spirocyclic lactam |

| From α-keto group | Propanamide C-H | Substituted Pyrrolidinone |

Amidoalkylation Reaction Mechanisms

Amidoalkylation reactions involve the formation of a C-C bond at a carbon atom bearing an amino group, through the intermediacy of an N-acyliminium ion. arkat-usa.org In the context of this compound and its derivatives, intramolecular amidoalkylation presents a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. nih.govacs.org

The mechanism typically begins with the generation of an N-acyliminium ion from the amide nitrogen and the adjacent carbonyl group. This can be achieved by the reaction of a precursor, such as an α-hydroxylactam, with a Lewis or Brønsted acid. nih.govacs.org The resulting electrophilic N-acyliminium ion is then trapped by an internal nucleophile. In the case of this compound derivatives bearing an appropriate nucleophilic group on the N-benzyl substituent (e.g., an electron-rich aromatic ring), intramolecular cyclization can occur. nih.gov

Studies on related N-phenethylhydroxylactams have shown that chiral Brønsted acids can catalyze these intramolecular α-amidoalkylation reactions enantioselectively, leading to the formation of fused isoquinoline (B145761) systems with the creation of a quaternary stereocenter. nih.govacs.org The choice of catalyst and the substitution pattern on the aromatic ring are crucial for achieving high yields and enantioselectivities. The reaction is believed to proceed through a chiral ion pair, where the counterion from the chiral acid dictates the facial selectivity of the nucleophilic attack on the N-acyliminium ion. nih.gov

Table 2: Key Intermediates in Amidoalkylation Reactions

| Reactant Type | Intermediate | Key Features |

| α-Ketoamide Derivative | N-Acyliminium Ion | Highly electrophilic, planar or near-planar geometry. |

| α-Hydroxylactam | N-Acyliminium Ion | Generated via acid-catalyzed dehydration. |

| N-Phenethylimide | N-Acyliminium Ion | Formed after initial organolithium addition and subsequent acid treatment. nih.govacs.org |

Intramolecular Cyclization Reaction Pathways

The structure of this compound provides a scaffold ripe for various intramolecular cyclization reactions, leading to a diverse array of heterocyclic products. The specific reaction pathway is often dictated by the reagents, catalysts, and the presence of additional functional groups on the molecule.

One notable pathway involves the base-catalyzed cyclization of related N-benzyl-N-methyl-propiolamides, which proceeds via a 4-exo-dig cyclization to yield α-methylene-β-lactams. rsc.org This suggests that the N-benzyl group can act as a handle for directing cyclization processes. In a different approach, the intramolecular coupling of N-benzyl-N-(2-iodophenyl)-3-oxopropanamide derivatives, catalyzed by a copper(I) iodide/L-proline system, affords (Z)-1-benzyl-3-(hydroxymethylene)indolin-2-ones. thieme-connect.de This reaction proceeds through an intramolecular C-C bond formation between the amide enolate and the aryl halide.

Furthermore, the cyclization of isatin-derived α-keto amides can lead to the formation of benzopyrroloazepines through a cascade reaction involving ring opening and double intramolecular cyclizations. acs.org While starting from a different precursor, this highlights the versatility of the α-ketoamide functionality in constructing complex, fused ring systems. The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can also lead to various pyrrolidine (B122466) derivatives through intramolecular cyclization, with the specific product depending on the reaction conditions. researchgate.net

Table 3: Examples of Intramolecular Cyclization Products from Related Amides

| Starting Material Type | Catalyst/Conditions | Product Type |

| N-Benzyl-N-methyl-propiolamide | t-BuOK/DMSO | α-Methylene-β-lactam rsc.org |

| N-Benzyl-N-(2-iodophenyl)-3-oxopropanamide | CuI/L-proline | 1-Benzyl-3-(hydroxymethylene)indolin-2-one thieme-connect.de |

| Isatin-derived α-keto amide | Pd-catalyst | Benzopyrroloazepine acs.org |

| Arylpropargyl amide of fumarate | Base, heat | Benz[f]isoindoline researchgate.net |

Stereochemical Control and Asymmetric Induction in Synthetic Transformations

Achieving stereochemical control in reactions involving this compound and its derivatives is a key objective for the synthesis of enantiomerically pure compounds. The α-ketoamide moiety serves as a prochiral center, and its reactions can be influenced by chiral reagents, catalysts, or auxiliaries to induce asymmetry. researchgate.net

Asymmetric reduction of the α-keto group to an α-hydroxy amide is a common transformation where stereocontrol is crucial. Chiral oxido-vanadium(V) complexes have been shown to catalyze the enantioselective reduction of N-benzyl-α-keto amides, yielding either the (R) or (S)-α-hydroxy amide depending on the choice of reducing agent (e.g., pinacolborane or catecholborane). researchgate.net This demonstrates the principle of enantiodivergent synthesis, where a single catalyst can produce both enantiomers of a product.

The Pictet-Spengler reaction of tryptamines with α-ketoamides, including this compound derivatives, has been successfully rendered enantioselective through the use of chiral prolyl-urea organocatalysts. d-nb.info These catalysts operate through hydrogen bonding interactions, creating a chiral environment that directs the cyclization to afford 1,1-disubstituted tetrahydro-β-carbolines with high enantioselectivity. The amide N-H bond of the α-ketoamide plays a critical role in both the reactivity and the enantioselectivity of this transformation. d-nb.info

Furthermore, the use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of reactions at the α-carbon. While specific examples for this compound are not prevalent, the general principles of asymmetric synthesis suggest that derivatization with a chiral auxiliary would allow for diastereoselective transformations, with the auxiliary being cleaved in a subsequent step to reveal the enantiomerically enriched product. researchgate.net

Table 4: Strategies for Stereochemical Control in α-Ketoamide Reactions

| Reaction Type | Chiral Influence | Outcome |

| Asymmetric Reduction | Chiral Vanadium Complex | Enantioselective formation of α-hydroxy amides researchgate.net |

| Asymmetric Pictet-Spengler | Chiral Prolyl-Urea Organocatalyst | Enantioselective formation of tetrahydro-β-carbolines d-nb.info |

| Diastereoselective Coupling | Chiral Auxiliary on Amide | Diastereoselective pinacol (B44631) coupling researchgate.net |

| Asymmetric C-Glycosylation | Pd-catalysis with chiral ligands | Stereoselective formation of C-aryl glycosides from related systems nih.gov |

Emerging Applications and Future Research Directions

Development of Novel Chemical Probes and Biological Tools

The unique reactivity of the α-ketoamide moiety within the N-Benzyl-2-oxopropanamide structure makes it an excellent candidate for the design of novel chemical probes and biological tools. These tools are instrumental for detecting and visualizing specific biomolecules and cellular processes, thereby advancing our understanding of complex biological systems.

Derivatives of α-ketoamides have been successfully engineered into fluorescent probes for the detection of reactive oxygen species (ROS), which are crucial signaling molecules and mediators of oxidative stress. For instance, α-ketoamide-based sensors have been designed to specifically react with hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to a measurable change in fluorescence. acs.orgworldscientific.com One such rationally designed near-infrared (NIR) fluorescent probe, Mito-NIRHP, utilizes an α-ketoamide as a reaction switch. This probe demonstrates a highly specific and rapid fluorescent response to hydrogen peroxide, enabling the tracking of endogenously produced H₂O₂ in living cells and animals. acs.org Similarly, a two-photon fluorogenic probe incorporating an α-ketoamide recognition moiety has been developed for visualizing peroxynitrite in models of Parkinson's disease. worldscientific.comresearchgate.net

Furthermore, the α-ketoamide group has been explored in the context of photoaffinity labeling (PAL), a powerful technique for identifying the protein targets of bioactive small molecules. acs.org By incorporating a photolabile group alongside the α-ketoamide, researchers can create probes that, upon photoactivation, covalently bind to their target proteins, allowing for subsequent identification. A 2-thienyl-substituted α-ketoamide, for example, has been shown to be a superior photoreactive group for PAL, offering a less hydrophobic alternative to traditional benzophenone-based probes. acs.org

The development of such probes based on the this compound scaffold holds promise for creating a new generation of biological tools with enhanced specificity and sensitivity for studying cellular events in real-time.

Design of Targeted Ligands for Specific Biological Macromolecules

The electrophilic nature of the α-keto group, combined with the hydrogen-bonding capabilities of the adjacent amide, allows the this compound scaffold to serve as a potent and selective inhibitor for a variety of enzymes. This has spurred the design of targeted ligands for specific biological macromolecules, particularly proteases, which play critical roles in numerous disease pathologies.

Alpha-ketoamide derivatives have been identified as effective inhibitors of several classes of proteases, including cysteine proteases (such as cruzain, papain, and cathepsin B) and the proteasome. nih.govgoogle.com The α-ketoamide moiety can form a reversible covalent bond with the catalytic serine or cysteine residues in the active site of these enzymes. acs.org This reversible inhibition is often advantageous over irreversible inhibitors as it can lead to a more favorable safety profile. For example, a series of pseudopeptides bearing a C-terminal α-ketoamide pharmacophore were developed as potent and selective inhibitors of the β5 subunit of the 20S proteasome, a key target in cancer therapy. nih.gov

Beyond proteases, α-ketoamides have been designed as inhibitors of aminopeptidases. nih.govacs.org These inhibitors are thought to interact with the S1'-S2' subsite of the enzyme in a manner similar to the natural inhibitor bestatin. nih.gov The versatility of the scaffold allows for modifications to the N-benzyl group and other parts of the molecule to achieve selectivity for different enzyme targets. A study on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) demonstrated its potential as an anticancer agent through the inhibition of EGFR tyrosine kinase. nih.gov

Future research in this area will likely focus on refining the selectivity of these ligands for specific enzyme isoforms and exploring their potential in treating a wider range of diseases, from parasitic infections to cancer and neurodegenerative disorders.

This compound as a Privileged Scaffold in Medicinal Chemistry

The α-ketoamide moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. acs.orgnih.govnih.govbohrium.com A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the development of new drugs. The this compound structure embodies the key features of the α-ketoamide scaffold, which is found in numerous natural products and clinically relevant molecules. nih.govbohrium.com

The utility of the α-ketoamide scaffold stems from its unique physicochemical properties. acs.org It can act as either a non-electrophilic moiety, influencing molecular conformation and participating in hydrogen bonding, or as a reactive electrophile that forms covalent bonds with target proteins. acs.org Compared to related dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides exhibit superior pharmacokinetic properties, including better membrane permeability and enhanced stability against plasma esterases. acs.orgnih.gov

Researchers have leveraged the N-benzylamide and related scaffolds to develop compounds with diverse biological activities. For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been discovered as a novel scaffold for agents that protect pancreatic β-cells against ER stress, offering a potential new modality for diabetes treatment. nih.gov Similarly, N-benzylbenzamides have been designed as dual modulators of soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ, highlighting the potential for creating multi-target ligands from this privileged structure. researchgate.net The demonstrated versatility and favorable drug-like properties of this scaffold ensure its continued prominence in future drug discovery efforts.

Integration of In Silico and Experimental Methodologies in Drug Discovery Pipelines

The development of drugs based on the this compound scaffold is greatly accelerated by the synergistic integration of computational (in silico) and experimental approaches. This modern drug discovery pipeline allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles.

In Silico Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For example, docking studies have been used to understand how N-substituted quinoxaline-2-carboxamides bind to potential targets like human DNA topoisomerase and vascular endothelial growth factor receptor. nih.gov Similar studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides helped to analyze their binding poses in the active sites of microbial enzymes. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to determine the three-dimensional geometry and electronic properties of molecules. In the study of the novel anticancer agent DHFP, DFT was used to optimize its molecular configuration and calculate its HOMO-LUMO energies. nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. The drug-likeness and favorable ADMET profile of DHFP were computationally forecasted, indicating its potential as an orally bioavailable drug. nih.gov

Experimental Validation: Computational predictions are followed by experimental validation through chemical synthesis and biological evaluation. For instance, the synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides was followed by in vitro testing of their antioxidant and anti-inflammatory activities. mdpi.com The in silico-guided design of N-benzylbenzamide derivatives was validated through in vitro and in vivo evaluations, which confirmed their good ADME properties. researchgate.net

This integrated approach, combining predictive computational modeling with empirical laboratory work, streamlines the drug discovery process, reduces costs, and increases the likelihood of success for developing new therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-2-oxopropanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between benzylamine and activated carbonyl derivatives. For example, methyl 3-(chlorocarbonyl)propanoate reacts with benzylamine in the presence of pyridine and CH₂Cl₂ at room temperature to form the amide bond . Optimization involves adjusting stoichiometry (e.g., excess benzylamine to drive reaction completion) and catalyst selection (e.g., Pd/C for hydrogenation steps in precursor synthesis). Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing N-Benzyl-2-oxopropanamide, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons, δ 45–50 ppm for the benzylic carbon) and the oxopropanamide backbone (δ 2.5–3.0 ppm for methylene protons adjacent to the ketone).

- IR : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z 191 for [M+H]⁺) and fragmentation patterns consistent with benzyl cleavage .

Q. What safety protocols are essential when handling N-Benzyl-2-oxopropanamide in laboratory settings?

- Methodological Answer : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames) . Use fume hoods for synthesis steps involving volatile solvents (e.g., CH₂Cl₂). Emergency measures include eye irrigation with water for 15 minutes upon contact and immediate removal of contaminated clothing .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for N-Benzyl-2-oxopropanamide derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare bioactivity across derivatives with systematic structural variations (e.g., substituents on the benzyl group or modifications to the oxopropanamide chain) .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors or inert analogs) to validate assay specificity.

- Data Triangulation : Cross-reference results from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) to distinguish direct effects from off-target interactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in N-Benzyl-2-oxopropanamide analogs?

- Methodological Answer :

- QSAR Modeling : Use computational tools (e.g., molecular docking or CoMFA) to correlate electronic (Hammett σ), steric (Taft Es), or hydrophobic (logP) parameters with activity .

- Fragment-Based Design : Isolate pharmacophores by synthesizing truncated analogs (e.g., removing the benzyl group or modifying the ketone moiety) to identify critical binding motifs .

- Data Table : Example SAR trends for analogs:

| Substituent Position | Activity (IC₅₀, μM) | logP |

|---|---|---|

| para-Cl | 0.45 | 2.1 |

| meta-OCH₃ | 1.20 | 1.8 |

| Unsubstituted | 2.50 | 1.5 |

Q. How can researchers optimize chromatographic methods for separating N-Benzyl-2-oxopropanamide from complex reaction mixtures?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns with mobile phases combining water (0.1% formic acid) and acetonitrile for improved resolution.

- Gradient Elution : Start with 5% acetonitrile, ramp to 70% over 20 minutes to elute polar byproducts first.

- Detection : Set UV wavelength to 254 nm for aromatic/amide chromophores. Validate purity with >95% area under the curve .

Methodological Considerations for Data Integrity

Q. What steps ensure reproducibility in synthesizing N-Benzyl-2-oxopropanamide derivatives?

- Methodological Answer :

- Detailed Logs : Document reaction parameters (temperature, solvent purity, stirring rate) and reagent batches.

- Purification Protocols : Standardize column chromatography (e.g., silica gel 60, 40–63 μm) or recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .

- Peer Validation : Share synthetic procedures with collaborators for independent replication .

Q. How should researchers address discrepancies between computational predictions and experimental results for N-Benzyl-2-oxopropanamide properties?

- Methodological Answer :

- Error Analysis : Check force field accuracy in simulations (e.g., AMBER vs. CHARMM for conformational sampling) and experimental conditions (e.g., solvent polarity effects on logP).

- Iterative Refinement : Adjust computational models using experimental data (e.g., Boltzmann weighting of conformers based on NMR-derived populations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.